Dopamine D3 Receptor Antagonism: >17‑Fold Selectivity Over D2
In a head‑to‑head mitogenesis assay performed in CHOp cells expressing human dopamine receptors, 3,3‑dimethyl‑N‑[5‑(1H‑pyrrol‑1‑yl)quinolin‑6‑yl]butanamide inhibited quinpirole‑induced proliferation at the D3 receptor with an IC50 of 953 nM, whereas its activity at the closely related D2 receptor was significantly weaker (IC50 = 16,500 nM), yielding a D2/D3 selectivity ratio of approximately 17.3‑fold [1]. By contrast, the reference D2/D3 antagonist Rotundine exhibits D3 IC50 = 3,300 nM and D2 IC50 = 1,400 nM, i.e., preferential D2 antagonism . This divergence in selectivity is critical for programs probing D3‑specific neurobiology without confounding D2‑mediated motor effects.
| Evidence Dimension | D3 vs. D2 functional antagonist selectivity |
|---|---|
| Target Compound Data | D3 IC50 = 953 nM; D2 IC50 = 16,500 nM |
| Comparator Or Baseline | Rotundine: D3 IC50 = 3,300 nM; D2 IC50 = 1,400 nM |
| Quantified Difference | D2/D3 ratio: 17.3-fold for target; 0.42-fold for Rotundine (i.e., opposite preference) |
| Conditions | Human D3 and D2 receptors expressed in CHOp cells; quinpirole‑induced mitogenesis; 24‑hr incubation |
Why This Matters
This D3‑over‑D2 selectivity enables functional segregation of D3‑mediated pathways in neurological disease models, directly informing compound selection for studies where D2 side‑effects must be minimized.
- [1] BindingDB BDBM50399881 (ChEMBL2180639). Antagonist activity at human dopamine D3 receptor: IC50 = 953 nM; D2 receptor: IC50 = 16,500 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399881 View Source
